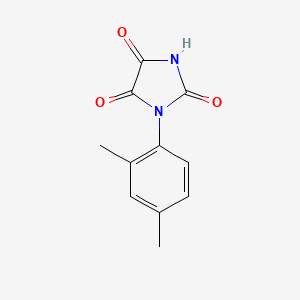

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

描述

属性

IUPAC Name |

1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBYXQUIBXIEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy for Imidazolidine-2,4,5-triones

Imidazolidine-2,4,5-triones are typically synthesized via condensation and cyclization reactions involving urea derivatives or related precursors. One common approach is the condensation of urea or substituted ureas with diethyl oxalate or similar reagents to yield the imidazolidine-2,4,5-trione core.

- Key Reaction : Condensation of diethyl oxalate with urea or substituted ureas leads to the formation of imidazolidine-2,4,5-trione rings.

- Substitution : Introduction of the 1-(2,4-dimethylphenyl) group is achieved by using appropriately substituted urea derivatives or by subsequent N-arylation.

Specific Preparation of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Condensation Method Using Substituted Ureas

A direct method involves synthesizing disubstituted ureas bearing the 2,4-dimethylphenyl group, followed by cyclization:

- The 2,4-dimethylphenyl amine is reacted with appropriate carbonyl reagents to form disubstituted ureas.

- These ureas undergo cyclization, often under controlled temperature and solvent conditions, to form the imidazolidine-2,4,5-trione ring.

- The reaction is typically carried out in dichloromethane or similar solvents at low temperatures (0–5°C) to control reactivity and yield.

Oxidation of Glycoluril

Another method reported for imidazolidine-2,4,5-trione synthesis involves the oxidation of glycoluril with potassium persulfate:

- Glycoluril, a bicyclic compound with two urea units, is oxidized using potassium persulfate.

- This oxidation cleaves and rearranges the structure to yield imidazolidine-2,4,5-trione as the main product.

- The product's structure is confirmed by IR, ESI-MS, ^1H NMR, and X-ray crystallography.

While this method is more general for imidazolidine-2,4,5-trione, it can be adapted for substituted derivatives by using substituted glycoluril analogs or by post-synthetic modifications.

Stepwise Synthesis Involving N-Arylation

A more tailored approach to obtain this compound involves:

Step 1: Formation of N,N'-disubstituted urea

React 2,4-dimethylphenyl amine with a suitable isocyanate or carbamoyl chloride to form N-substituted urea intermediates.Step 2: Cyclization

These intermediates are then cyclized with oxalyl chloride or diethyl oxalate under mild conditions (0–5°C) in solvents such as dichloromethane or hexane to form the imidazolidine-2,4,5-trione ring.Step 3: Purification and Characterization

The final compound is purified by recrystallization or chromatography and characterized by spectral methods (NMR, IR, MS) and crystallography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Urea substitution | 2,4-Dimethylphenyl amine + isocyanate | DCM/Hexane | 0–5°C | 70–85 | Formation of disubstituted urea |

| Cyclization | Oxalyl chloride or diethyl oxalate | DCM/Hexane | 0–5°C | 60–80 | Ring closure to imidazolidine-2,4,5-trione |

| Oxidation (alternative) | Glycoluril + potassium persulfate | Water/Acetone | Room temp | Moderate | Yields imidazolidine-2,4,5-trione core |

Research Findings and Analytical Data

- The synthesized 1-(aryl)imidazolidine-2,4,5-triones show strong correlation between substitution pattern and biological activity, indicating the importance of precise synthetic control.

- Structural confirmation by single-crystal X-ray diffraction has been successfully applied to similar compounds, confirming the integrity of the imidazolidine-2,4,5-trione ring and substitution pattern.

- Lipophilicity measurements (log P) and inhibitory activity assays suggest that substitution at the nitrogen with aryl groups like 2,4-dimethylphenyl significantly influences pharmacological properties.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Condensation of substituted ureas | Direct synthesis via urea derivatives and cyclization | High selectivity, good yields | Requires pure substituted amines |

| Oxidation of glycoluril | Oxidative cleavage yielding imidazolidine-2,4,5-trione | Simple reagents | Less specific for substituted derivatives |

| Stepwise N-arylation + cyclization | Formation of substituted ureas followed by ring closure | Allows precise substitution | Multi-step, requires careful control |

化学反应分析

Types of Reactions: 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different imidazolidine analogs.

Substitution: The phenyl ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

- Oxidized imidazolidine derivatives.

- Reduced imidazolidine analogs.

- Substituted phenyl derivatives .

科学研究应用

Scientific Research Applications

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione has been explored in various domains:

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile scaffold for synthesizing complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for the creation of various derivatives.

Biology

- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. For instance, certain synthesized compounds demonstrated higher inhibitory potency than established drugs like rivastigmine . This suggests potential applications in treating neurodegenerative diseases.

Medicine

- Therapeutic Potential : The compound has been investigated for its bioactive properties in drug discovery. Studies have shown that it may possess anticancer activity by targeting microtubules and inducing apoptosis in cancer cells .

Material Science

- Development of Advanced Materials : The stability and unique chemical properties of this compound make it valuable in creating advanced materials and polymers used in various industrial applications.

Case Study 1: Enzyme Inhibition

A study focused on synthesizing novel acetylcholinesterase inhibitors derived from imidazolidine-2,4,5-trione moieties showed promising results. The highest inhibitory activity recorded was an IC₅₀ value of 1.66 μmol/L against butyrylcholinesterase. This suggests that compounds derived from this scaffold could lead to new treatments for conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

Another research effort evaluated the anticancer effects of imidazolidine derivatives on breast cancer cell lines. Compounds demonstrated significant antiproliferative effects with IC₅₀ values as low as 52 nM in estrogen receptor-positive MCF-7 cells. The mechanism involved targeting tubulin dynamics and inducing cell cycle arrest .

作用机制

The mechanism of action of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Physicochemical Comparisons with Analogous Compounds

Substituent Effects on Physical Properties

The 2,4-dimethylphenyl substituent distinguishes this compound from structurally related imidazolidine-2,4,5-triones. Key comparisons include:

Key Observations:

- Lipophilicity: Bulky substituents like isopropyl (3d, log Kow = 3.12) or diisopropyl (3g, log Kow = 4.05) increase lipophilicity compared to methyl groups .

- Melting Points : Steric hindrance from bulky groups (e.g., diisopropyl in 3g) reduces melting points compared to smaller substituents .

Substituent Electronic Effects

- Electron-Donating Groups : Methyl groups are electron-donating, which may stabilize the imidazolidine ring via resonance. This contrasts with electron-withdrawing groups (e.g., chloro in 3h), which deshield adjacent protons, as seen in downfield <sup>1</sup>H-NMR shifts (e.g., δ 7.45–7.65 ppm for chloro-substituted 3h vs. δ 7.20–7.35 ppm for methyl derivatives) .

Cholinesterase Inhibition

Imidazolidine-2,4,5-triones exhibit potent AChE/BChE inhibition, with substituents critically influencing activity:

Key Trends:

- Para Substitution: Compounds with para-substituted aryl groups (e.g., 3d, 4-isopropyl) exhibit superior BChE inhibition (IC50 = 1.66 μM) compared to meta or ortho analogs .

- Electron Effects : Electron-withdrawing groups (e.g., chloro in 3e) enhance AChE inhibition, while electron-donating groups (e.g., methyl) may favor BChE targeting .

生物活性

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is a compound within the imidazolidine family that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown promising inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes leads to increased levels of acetylcholine in synaptic clefts, potentially alleviating symptoms associated with cholinergic deficits.

- Antiviral Activity : Research indicates that imidazolidine derivatives may possess antiviral properties. Compounds in this class have been studied for their efficacy against viruses such as HIV and hepatitis C virus (HCV) by inhibiting viral proteases and other critical enzymes .

Biological Activities

This compound has been evaluated for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of success .

- Anticancer Potential : There is ongoing research into the anticancer properties of imidazolidines. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related imidazolidine compounds:

- AChE Inhibition Study : A series of substituted imidazolidine-2,4,5-triones were synthesized and tested for AChE inhibition. One compound demonstrated an IC₅₀ value of 1.66 μmol/L, indicating significant potency compared to standard inhibitors like rivastigmine .

- Antiviral Activity Research : Imidazolidinones have been reported to inhibit HIV protease activity effectively. This suggests that derivatives like this compound could be further explored for their antiviral potential against resistant strains .

- Hypoglycemic Activity : Related compounds have shown hypoglycemic effects in diabetic models. For example, a derivative exhibited a reduction in blood glucose levels comparable to established antidiabetic drugs .

Comparative Analysis

The following table summarizes the biological activities and potency of various imidazolidine-2,4,5-triones:

常见问题

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized for academic-scale production?

The synthesis of this compound typically involves cyclocondensation reactions between substituted phenyl precursors and urea derivatives. For example, analogous imidazolidinetriones are synthesized via multi-step reactions involving ketones, amines, and carbonylating agents under acidic or basic conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal yields. Central Composite Design (CCD) is particularly effective for modeling non-linear relationships between variables .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure. For example, carbonyl groups in imidazolidinetriones exhibit distinct deshielded peaks in C NMR (170–180 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (e.g., 254 nm) coupled with mass spectrometry to assess purity and molecular ion peaks.

- FT-IR : Characteristic stretches for C=O (1650–1750 cm) and N-H (3200–3400 cm) groups .

Q. How can researchers systematically determine the solubility profile and stability of this compound under various experimental conditions?

Use a tiered approach:

Solubility Screening : Test in solvents of varying polarity (e.g., water, DMSO, ethanol) using gravimetric or UV-Vis methods.

Stability Studies : Conduct accelerated degradation tests under stress conditions (heat, light, pH extremes) with HPLC monitoring. For example, acidic/basic hydrolysis may cleave the imidazolidine ring .

Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating .

Advanced Research Questions

Q. What advanced computational methods (e.g., DFT) are used to study the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can predict:

- Electrophilic/Nucleophilic Sites : Fukui indices and molecular electrostatic potential (MEP) maps.

- Reaction Pathways : Transition-state modeling for cyclization or ring-opening reactions. Software like Gaussian or ORCA is employed, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules .

- Electronic Excitations : TD-DFT to simulate UV-Vis spectra and compare with experimental data .

Q. How should researchers address contradictory data in experimental results, such as inconsistent yields or spectroscopic anomalies?

Follow a systematic troubleshooting protocol:

Reproducibility Checks : Replicate experiments under identical conditions.

Cross-Validation : Use complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).

Statistical Analysis : Apply ANOVA or t-tests to identify significant outliers. Contradictions in NMR signals may arise from tautomerism or solvent effects, requiring variable-temperature NMR studies .

Q. What methodologies are recommended for designing experiments to optimize the synthesis of derivatives or analogs of this compound?

Combine high-throughput screening with machine learning :

- Virtual Reaction Libraries : Generate derivative structures using software like ChemAxon or Schrödinger.

- Reaction Condition Prediction : Tools like ICReDD integrate quantum chemical calculations (e.g., transition-state energies) with experimental data to prioritize synthetic routes .

- Automated Liquid Handling : Accelerate parameter optimization (e.g., catalyst loading) via robotic platforms .

Q. How can researchers investigate the reaction mechanisms involving this compound in catalytic or photochemical processes?

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Use Raman or IR to monitor intermediate species during reactions.

- Computational Microkinetic Modeling : Simulate elementary steps (e.g., nucleophilic attack on the trione ring) using software like COPASI .

Q. What are the best practices for integrating green chemistry principles into the synthesis and application of this compound?

- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using solvent sustainability guides.

- Catalyst Design : Employ recyclable heterogeneous catalysts (e.g., immobilized enzymes) to reduce waste.

- Energy Efficiency : Utilize microwave-assisted synthesis to shorten reaction times and lower energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。